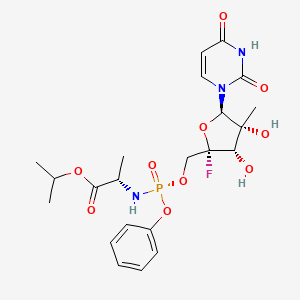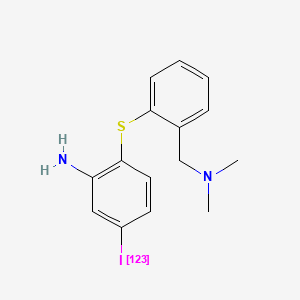
芹菜素
描述
Agigenin is a flavonoid with the molecular formula C27H44O5 . It is found in many fruits and vegetables, but parsley, celery, celeriac, and chamomile tea are the most common sources . It is a yellow crystalline solid that has been used to dye wool .
Synthesis Analysis
The synthesis of Agigenin involves a novel R2R3-MYB transcription factor that regulates apigenin accumulation from the celery cultivar ‘Jinnan Shiqin’ through yeast one-hybrid screening . The AgMYB12 protein was located in the nucleus. It showed transcriptional activation activity and bound specifically to the promoter of AgFNS, a gene involved in apigenin biosynthesis .Molecular Structure Analysis
Agigenin has an average mass of 448.635 Da and a mono-isotopic mass of 448.318878 Da . It has 14 defined stereocenters .Physical And Chemical Properties Analysis
Agigenin has a density of 1.2±0.1 g/cm3, a boiling point of 568.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.5 mmHg at 25°C . It has 5 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .科学研究应用
Neuroinflammation
Apigenin has been found to have potential as an anti-inflammatory agent across diverse neurological conditions such as multiple sclerosis, Parkinson’s disease, and Alzheimer’s disease . It is present in various plants and some beverages, and its multifaceted effects and underlying mechanisms in neuroinflammation have been studied .
Cancer Prevention and Treatment
Apigenin has shown promise in the prevention and treatment of cancer. It has been found to magnify the cytotoxic impact of cisplatin by inducing p53 accumulation and p53-regulated proapoptotic gene expression . This suggests that apigenin could amplify the cytotoxic effect of cisplatin, a chemotherapy medication used to treat various types of cancers .
Cardiovascular Diseases
Apigenin is known to possess biological activities that protect against cardiovascular diseases . Its antioxidant properties can help reduce oxidative stress, a major contributor to cardiovascular diseases .
Cognitive and Memory Disorders
The anti-inflammatory properties of apigenin could also be beneficial in treating cognitive and memory disorders . By reducing inflammation in the brain, it could potentially improve cognitive function and memory .
Metabolic Stability
Apigenin has been found to have good metabolic stability . This makes it a promising compound for use in healthcare products and functional foods .
Delivery Systems
Due to its lipid-soluble properties, apigenin can be used as a natural pigment in food processing . However, its bioavailability is limited due to its deactivation in the acidic environment of the gastrointestinal tract . Therefore, developing new delivery systems for apigenin, such as emulsions, nanostructured lipid carriers, hydrogels, and liposomes, is an area of active research .
未来方向
属性
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRLHXNMINIDCB-LEGLVIAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272136 | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Agigenin | |
CAS RN |
55332-76-8 | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the biological activities reported for Agigenin?
A1: Agigenin has demonstrated cytotoxic and antiproliferative activity against several tumor cell lines in vitro. [, , ] Additionally, 6-ketoderivatives of Agigenin exhibit anabolic activity in rats without displaying androgenic properties. [, ]
Q2: What is the chemical structure of Agigenin?
A2: Agigenin is a spirostanol sapogenin. Its full chemical name is (25R)-5α-spirostan-2α,3β-diol. [] While its molecular formula and weight are not explicitly mentioned in the provided abstracts, these can be deduced from its chemical name and structure.
Q3: What is known about the structure-activity relationship (SAR) of Agigenin and its derivatives?
A3: Research suggests that the 6-keto derivatives of Agigenin, Diosgenin, and Alliogenin, all natural sapogenins, possess anabolic activity without showing androgenic effects. [, ] This highlights the importance of the 6-keto group for this specific activity. Further research is needed to fully elucidate the SAR of Agigenin.
Q4: What natural sources are Agigenin found in?
A4: Agigenin has been isolated from various Allium species, including Allium porrum (leek), [, , ] Allium ampeloprasum (elephant garlic), [] and Allium waldsteinii. [] It is often found in these plants as part of more complex saponins like aginoside.
Q5: What are the potential applications of Agigenin based on its reported activities?
A6: The cytotoxic and antiproliferative activities of Agigenin against tumor cell lines [, , ] make it a potential candidate for further investigation in the development of anticancer therapies. Additionally, the anabolic activity observed with its 6-keto derivative [, ] suggests potential applications in areas like muscle wasting and growth promotion, though further research is needed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



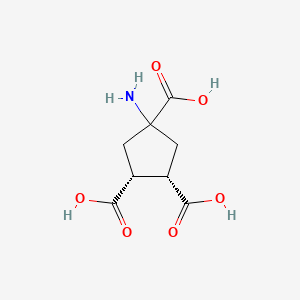
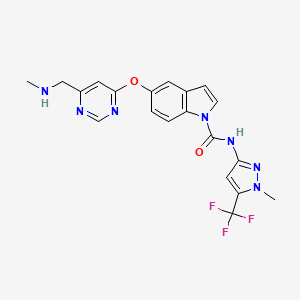

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester](/img/structure/B605163.png)
![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)

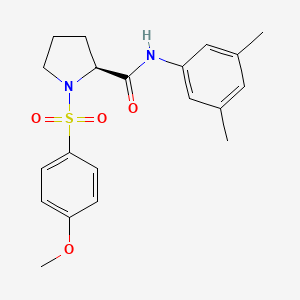
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)

